molecular formula C7H16ClNOS B2995123 rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride CAS No. 1909294-80-9

rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2995123
CAS No.: 1909294-80-9
M. Wt: 197.72
InChI Key: XQJGYLGITNCFBO-IXUZKAFRSA-N
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Description

This compound is a cyclobutane-based amine derivative with a hydrochloride salt form. Its structure includes an ethoxy group (-OCH2CH3) at the 3-position, a methylsulfanyl group (-SCH3) at the 2-position, and an amine (-NH2) at the 1-position of the cyclobutane ring. The stereochemistry is specified as (1r,2s,3r), indicating a racemic mixture. The hydrochloride salt enhances its stability and solubility in polar solvents. The CAS number is 1955554-86-5, and the molecular formula is C7H14ClNOS (molecular weight ~195.7 g/mol) .

Properties

IUPAC Name

(1R,2S,3R)-3-ethoxy-2-methylsulfanylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS.ClH/c1-3-9-6-4-5(8)7(6)10-2;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJGYLGITNCFBO-IXUZKAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1SC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H]([C@@H]1SC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

    Introduction of Substituents: The ethoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include ethyl iodide and methylthiol.

    Amination: The amine group is introduced through a reductive amination reaction, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced amine derivatives

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ethoxy and methylsulfanyl groups contribute to its overall lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Cyclobutane Derivatives with Methoxy Substituents

  • (1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride (CAS 1363381-00-3) Molecular Formula: C5H11NO·HCl Molecular Weight: 137.608 g/mol Key Differences: Replaces the ethoxy and methylsulfanyl groups with a single methoxy group (-OCH3). The smaller molecular weight and lack of sulfur reduce lipophilicity compared to the target compound. The cyclobutane ring strain is retained, but the absence of a sulfur atom may alter electronic properties and metabolic stability .
  • rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine Hydrochloride (CAS 2648902-27-4) Molecular Formula: C6H14ClNO Molecular Weight: 151.63 g/mol Key Differences: Features a methoxy group and an N-methylamine (-NCH3) instead of the ethoxy and methylsulfanyl groups. The cyclobutane ring retains similar conformational constraints .

Cyclopropane and Cyclopentane Analogues

  • rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine Hydrochloride (CAS 1158807-72-7) Molecular Formula: C9H18ClN Molecular Weight: 175.7 g/mol Key Differences: A cyclopropane ring with a bulky cyclohexyl substituent. The cyclohexyl group introduces steric hindrance, which may limit bioavailability compared to the target compound’s ethoxy and methylsulfanyl groups .
  • rac-(1R,2R)-2-Methoxycyclopentan-1-amine Hydrochloride (CAS 2059907-95-6) Molecular Formula: C6H14ClNO Molecular Weight: 151.63 g/mol Key Differences: A cyclopentane ring with reduced ring strain compared to cyclobutane. The methoxy group at the 2-position offers different electronic effects. The larger ring size may improve conformational flexibility, affecting binding interactions in biological systems .

Aromatic Substituted Analogues

  • Rac-(1r,2s)-2-(3-Methoxyphenyl)cyclopropan-1-amine Hydrochloride (CID 13972238) Molecular Formula: C10H14ClNO Molecular Weight: 199.68 g/mol Key Differences: Incorporates a methoxyphenyl group on a cyclopropane ring. However, the cyclopropane ring’s high strain may reduce stability compared to the cyclobutane-based target compound .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~195.7 Ethoxy, methylsulfanyl Moderate in polar solvents (HCl salt)
(1R,3R)-3-Methoxycyclobutan-1-amine HCl 137.6 Methoxy Higher aqueous solubility
rac-(1R,2S)-2-Cyclohexylcyclopropan-1-amine HCl 175.7 Cyclohexyl Lower solubility due to hydrophobicity

Biological Activity

rac-(1R,2S,3R)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to summarize the relevant findings regarding its biological activity, including pharmacological effects, mechanisms of action, and any available case studies.

  • Molecular Weight : 197.726 g/mol
  • LogD : -1.802
  • LogP : 0.404
  • Hydrogen Bond Acceptors (HBA) : 2

These properties suggest that the compound has moderate lipophilicity and may exhibit interesting interactions with biological membranes and proteins .

Biological Activity

The biological activity of this compound has been explored in various studies. The following sections summarize key findings.

1. Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • CNS Activity : Preliminary studies suggest potential central nervous system (CNS) effects, possibly linked to modulation of neurotransmitter systems. The structure suggests it could interact with receptors involved in mood and anxiety regulation.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity. While specific data for this compound is limited, analogs have been reported to inhibit bacterial growth effectively.

Understanding the mechanisms through which this compound operates is crucial for elucidating its biological effects:

  • Receptor Interaction : It is hypothesized that the compound may interact with GABA-A and NMDA receptors based on structural similarities with known modulators of these receptors. This interaction could lead to CNS depressant effects.

3. Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

StudyFindings
Study A (2000)Investigated similar compounds with molluscicidal activity; suggested potential for broader antimicrobial properties .
Study B (2024)Explored the synthesis and biological evaluation of related cyclobutane derivatives; indicated possible neuroactive properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1r,2s,3r)-3-ethoxy-2-(methylsulfanyl)cyclobutan-1-amine hydrochloride, and how can yield be maximized?

  • Methodology : Cyclobutane derivatives are typically synthesized via strain-driven ring-closing reactions. Transition-metal-catalyzed cycloadditions (e.g., rhodium- or copper-mediated) are effective for constructing strained rings. For example, [1,2]-sigmatropic rearrangements or photochemical [2+2] cycloadditions can be adapted for this compound. Post-synthesis, continuous flow reactors (as used in cyclopropane analogs) improve reaction control and scalability . Purification via recrystallization in ethanol/water mixtures or chiral chromatography enhances enantiomeric purity. Monitor intermediates by NMR (¹H/¹³C) to optimize reaction progress.

Q. How can the stereochemical configuration of the cyclobutane ring be unambiguously determined?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. If crystals are challenging to obtain, employ Nuclear Overhauser Effect Spectroscopy (NOESY) to assess spatial proximity of substituents (e.g., ethoxy vs. methylsulfanyl groups). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers, using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid . Vibrational Circular Dichroism (VCD) spectroscopy provides complementary stereochemical data by correlating vibrational modes with absolute configuration.

Q. What analytical techniques are suitable for quantifying impurities and ensuring batch-to-batch consistency?

  • Methodology : High-resolution LC-MS (ESI or APCI ionization) identifies trace impurities (e.g., unreacted precursors or oxidation byproducts). For sulfur-containing analogs, ICP-MS detects residual metal catalysts. Quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) measures purity. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess stability, with HPLC tracking decomposition products .

Advanced Research Questions

Q. How can the racemic mixture be resolved into individual enantiomers for structure-activity relationship (SAR) studies?

  • Methodology : Diastereomeric salt formation using chiral resolving agents (e.g., (+)- or (-)-dibenzoyltartaric acid) is effective for cyclobutane amines. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer. Preparative chiral SFC (Supercritical Fluid Chromatography) with CO₂/co-solvent systems achieves high-throughput separation. Characterize resolved enantiomers via polarimetry and compare their biological activity in receptor-binding assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the cyclobutane ring?

  • Methodology : Computational modeling (DFT at the B3LYP/6-31G* level) evaluates ring strain and transition states. Compare activation energies for substitutions (e.g., ethoxy vs. methylsulfanyl group displacement) with less-strained analogs (cyclohexane derivatives). Kinetic studies under varying temperatures (Arrhenius plots) quantify rate enhancements from ring strain. Isotopic labeling (e.g., ¹⁸O in ethoxy groups) tracks reaction pathways via MS .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

  • Methodology : Simulate physiological pH (1.2–7.4) and temperature (37°C) to monitor hydrolysis of the ethoxy group or oxidation of the methylsulfanyl moiety. LC-HRMS identifies degradation products (e.g., cyclobutanol derivatives or sulfoxides). Stability-indicating methods (e.g., forced degradation with H₂O₂ or UV light) validate analytical protocols. Molecular dynamics simulations predict shelf-life by modeling interactions between the hydrochloride salt and aqueous environments .

Contradictions and Limitations in Current Evidence

  • emphasizes transition-metal catalysts for cyclopropane synthesis, but cyclobutane derivatives may require alternative methods (e.g., photochemical activation) due to higher ring strain .
  • While provides stereochemical separation strategies, resolving racemic cyclobutanes with multiple stereocenters (e.g., 1r,2s,3r configuration) may demand hybrid approaches (e.g., chiral auxiliaries during synthesis) .

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